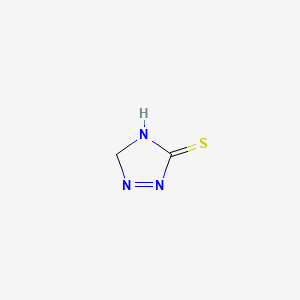

4,5-Dihydro-3H-1,2,4-triazole-3-thione

Description

Context within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry. Nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and synthetic pharmaceuticals. researchgate.net The 1,2,4-triazole (B32235) ring system is a key "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govflemingcollege.ca 4,5-Dihydro-3H-1,2,4-triazole-3-thione, often referred to as 1,2,4-triazole-3-thione, and its derivatives are a significant subclass within this family, distinguished by the exocyclic sulfur atom which imparts unique chemical properties and biological activities. scirp.orgresearchgate.net

Importance of the 1,2,4-Triazole Core in Academic Research

The 1,2,4-triazole nucleus is a versatile building block in the synthesis of a wide array of functional molecules. Its derivatives are known to exhibit a broad spectrum of biological activities, making them a major focus of academic and industrial research. wisdomlib.orgchemmethod.com The presence of the triazole ring in clinically used drugs highlights its importance. nih.govmdpi.com These drugs span a range of therapeutic areas, including antifungal, antiviral, anxiolytic, and antitumoral treatments. nih.govnih.gov

The academic interest in the 1,2,4-triazole core stems from its:

Synthetic Versatility: The triazole ring can be synthesized through various established methods and can be readily functionalized at different positions, allowing for the creation of large libraries of compounds for screening. researchgate.netzsmu.edu.ua

Diverse Biological Profile: Research has demonstrated that 1,2,4-triazole derivatives possess antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties, among others. researchgate.netnih.govflemingcollege.ca

Structural Significance: The triazole moiety can act as a stable scaffold and can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets like enzymes and receptors. wisdomlib.org

Scope and Research Significance of 4,5-Dihydro-3H-1,2,4-triazole-3-thione

The specific focus on the 3-thione derivative of the 1,2,4-triazole core is due to the unique contributions of the thione/thiol group. This functional group is a key pharmacophore that enhances the biological profile of the parent triazole. The research significance is particularly notable in the development of new therapeutic agents. scirp.orgnih.gov

Key areas of research involving this compound include:

Antimicrobial Agents: A significant body of research has explored 4,5-disubstituted-1,2,4-triazole-3-thiones as potential antibacterial and antifungal agents. scirp.orgresearchgate.net The thione group is often crucial for this activity.

Anticancer Research: Derivatives of 1,2,4-triazole-3-thione have been synthesized and investigated for their cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. chemmethod.comnih.gov

Anticonvulsant Activity: Studies have shown that certain 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives exhibit significant anticonvulsant properties. nih.gov

Synthetic Intermediates: The thione moiety serves as a reactive handle for further chemical modifications, allowing these compounds to be used as intermediates in the synthesis of more complex fused heterocyclic systems, such as triazolothiadiazoles and thiazolotriazoles. scirp.orgnih.gov

The synthesis of these compounds often involves the cyclization of substituted thiosemicarbazides in a basic medium. scirp.orgzsmu.edu.ua Researchers have developed various synthetic protocols, including one-pot methods under microwave irradiation, to improve efficiency and yields. researchgate.net

The following table summarizes the synthesis of several 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, highlighting the variety of substitutions that have been explored in research.

| Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Hexyl-5-phenyl-3H-1,2,4-triazole-3-thione | 76 | 110 |

| 4-Cyclohexyl-5-phenyl-3H-1,2,4-triazole-3-thione | 68 | 198 |

| 4-Cyclohexyl-5-(2-pyridyl)-3H-1,2,4-triazole-3-thione | 75.4 | 200 |

| 4-Hexyl-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione | 72 | 115 |

| 4-Hexyl-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione | 75 | 143 |

| 4-Cyclohexyl-5-(4-pyridyl)-3H-1,2,4-triazole-3-thione | 78 | 206 |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68 | 210-212 |

| 4-(4-Chlorophenyl)-5-Furan-2-yl-4H-1,2,4-triazole-3-thiol | 72 | 264-265 |

Data sourced from multiple studies focusing on the synthesis of 1,2,4-triazole-3-thione derivatives. scirp.orgmdpi.com The table showcases varied yields and melting points depending on the substituents at the N4 and C5 positions of the triazole ring.

Structure

3D Structure

Properties

CAS No. |

22524-99-8 |

|---|---|

Molecular Formula |

C2H3N3S |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

3,4-dihydro-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H2,(H,3,6) |

InChI Key |

CAEQSGPURHVZNG-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)N=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 4,5-dihydro-3H-1,2,4-triazole-3-thiones have been well-established and remain widely utilized due to their reliability and accessibility of starting materials. These approaches primarily involve cyclization and condensation reactions.

Cyclization of Thiosemicarbazides and Acylthiosemicarbazides

The most common and direct route to 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones is the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides. This reaction typically involves heating the thiosemicarbazide (B42300) precursor in an aqueous solution of a base, such as sodium hydroxide (B78521). The process begins with the formation of a thiosemicarbazide, often synthesized from the reaction of a hydrazide with an isothiocyanate. The subsequent cyclization under basic conditions proceeds via an intramolecular nucleophilic attack to form the stable five-membered triazole ring.

Similarly, acylthiosemicarbazides can undergo cyclization to yield the corresponding triazole-3-thione derivatives. For instance, the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide (B147422) produces acylthiosemicarbazide intermediates, which can then be cyclized in an acidic medium to form 1,3,4-thiadiazole (B1197879) derivatives, showcasing the versatility of thiosemicarbazide cyclization pathways.

Table 1: Examples of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones via Thiosemicarbazide Cyclization

| Starting Thiosemicarbazide | Base | Product | Yield (%) |

| 1-Benzoyl-4-cyclohexylthiosemicarbazide | 4N NaOH | 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68 |

| 1-(2-Pyridoyl)-4-cyclohexylthiosemicarbazide | 4N NaOH | 4-Cyclohexyl-5-(2-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75.4 |

| 1-(4-Pyridoyl)-4-hexylthiosemicarbazide | 4N NaOH | 4-Hexyl-5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 75 |

| 1-Phenylacetyl-4-cyclohexylthiosemicarbazide | 4N NaOH | 4-Cyclohexyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 68 |

Condensation Reactions

Condensation reactions provide another classical avenue for the synthesis of the triazole-3-thione core. These reactions often involve the condensation of a thiosemicarbazide with a carbonyl compound, such as an aldehyde or a ketone, to form a thiosemicarbazone intermediate, which can then undergo oxidative cyclization. For example, thiosemicarbazide can react with various aromatic aldehydes to form thiosemicarbazones. These intermediates can then be cyclized to form different heterocyclic systems, including 1,2,4-triazoles.

Nucleophilic Substitution Reactions

While less common for the primary ring formation, nucleophilic substitution reactions are crucial for the derivatization of the 4,5-dihydro-3H-1,2,4-triazole-3-thione scaffold, particularly at the sulfur atom (S-alkylation). The thione group exists in tautomeric equilibrium with the thiol form, allowing for facile reaction with electrophiles. For instance, the reaction of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones with alkyl halides in the presence of a base leads to the formation of S-alkyl derivatives. This S-alkylation is a highly regioselective process.

Modern and Green Synthetic Routes

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. For the synthesis of 4,5-dihydro-3H-1,2,4-triazole-3-thiones, microwave irradiation and the use of ionic liquids have emerged as prominent green alternatives.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the one-pot, three-component synthesis of thiazolyl-pyridazinediones, which can be considered as derivatives of the triazole-thione core, using chitosan (B1678972) as a biocatalyst.

Ionic liquids, with their low vapor pressure and potential for recyclability, have been employed as green reaction media for the synthesis of 1,2,4-triazole-3-thiones. These reactions can often be carried out under mild conditions, offering a more sustainable approach to the synthesis of these heterocycles.

Derivatization Strategies of the 4,5-Dihydro-3H-1,2,4-triazole-3-thione Scaffold

The 4,5-dihydro-3H-1,2,4-triazole-3-thione core possesses multiple reactive sites, allowing for a wide range of derivatization strategies to modify its physicochemical and biological properties. N-substitution reactions are a key method for introducing structural diversity.

N-Substitution Reactions

The nitrogen atoms within the triazole ring are nucleophilic and can be targeted for substitution reactions.

N-Alkylation: Alkylation at the nitrogen atoms of the triazole ring can be achieved using various alkylating agents. For example, 1,2,4-triazole (B32235) can be alkylated at the N-1 position, and the resulting 1-alkyl-1,2,4-triazole can be further quaternized at the N-4 position with polyfluoroalkyl halides to form ionic liquids. While this example pertains to the parent 1,2,4-triazole, similar principles can be applied to the 4,5-dihydro-3H-1,2,4-triazole-3-thione scaffold, although regioselectivity can be a challenge due to the presence of multiple nitrogen atoms.

Mannich Reaction: The Mannich reaction is a powerful tool for the N-aminomethylation of the triazole-3-thione ring. This three-component condensation involves the reaction of the triazole-3-thione, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction provides a straightforward method for introducing a variety of aminoalkyl groups at the N-2 or N-4 position of the triazole ring, leading to the formation of Mannich bases with potential biological activities. A series of new Mannich bases have been synthesized from 4,5-disubstituted-1,2,4-triazole-3-thiones, demonstrating the utility of this reaction for creating diverse chemical libraries.

Table 2: Examples of Mannich Bases Derived from 1,2,4-Triazole-3-thiones

| 1,2,4-Triazole-3-thione | Amine | Product |

| 5-(3-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Morpholine | 2-(Morpholinomethyl)-5-(3-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 5-(3-Chlorophenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Piperidine | 5-(3-Chlorophenyl)-4-(4-chlorophenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

N-Acylation: The nitrogen atoms of the triazole ring can also undergo acylation with acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, further expanding the chemical space of triazole-3-thione derivatives.

S-Alkylation and Related Thiomethylene Modifications

The exocyclic sulfur atom of 4,5-dihydro-3H-1,2,4-triazole-3-thione exists in tautomeric equilibrium with the thiol form, rendering it a prime site for electrophilic attack. S-alkylation is a common and efficient method for introducing a wide array of substituents, thereby modifying the lipophilicity and steric profile of the parent compound.

This reaction is typically carried out by treating the triazole-thione with an alkyl or aryl halide in the presence of a base. The base, such as sodium hydroxide or sodium acetate (B1210297), facilitates the formation of a thiolate anion, which then acts as a nucleophile. researchgate.net The reaction generally proceeds under mild conditions, often in a polar solvent like ethanol (B145695). For instance, the reaction of 4-phenyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various alkyl halides in the presence of sodium acetate as a weak base leads to the formation of the corresponding S-substituted derivatives. researchgate.net

A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized halides like ethyl bromoacetate. The S-alkylation with chloroethanoic acid, following the Williamson ether synthesis conditions, is another documented method. zsmu.edu.ua This reaction introduces a carboxylic acid moiety, which can be a precursor for further functionalization.

The regioselectivity of alkylation is a key consideration. Under basic conditions, S-alkylation is generally favored over N-alkylation due to the higher nucleophilicity of the sulfur atom. Studies have shown that the reaction of 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione with sodium chloroacetate (B1199739) selectively occurs at the sulfur atom. researchgate.net

| Starting Triazole-thione | Alkylating Agent | Base | Solvent | Product | Ref |

| 4-Phenyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted alkyl halides | Sodium acetate | Not specified | 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | researchgate.net |

| 1H-1,2,4-triazole-3-thione | Chloroethanoic acid | Not specified | Ethanoic anhydride | S-carboxymethyl-1,2,4-triazole-3-thione | zsmu.edu.ua |

| 4-Phenyl-5-phenylamino-1,2,4-triazole-3-thione | Sodium chloroacetate | Sodium hydroxide | Ethanol/Water | 3-[(Carboxymethyl)sulfanyl]-4-phenyl-5-phenylamino-1,2,4-triazole | researchgate.net |

C-Substitution and Ring Functionalization

Direct functionalization of the C5 carbon of a pre-formed 4,5-dihydro-3H-1,2,4-triazole-3-thione ring is less common than N- or S-alkylation. The more prevalent strategy for introducing diversity at the C5 position is to incorporate the desired substituent into the precursor molecules before the cyclization step that forms the triazole ring.

The synthesis of the triazole-thione ring itself often starts from a carboxylic acid or its derivative. This initial reactant already contains the group that will become the C5 substituent. For example, the synthesis of 4-R-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione begins with the ethyl ester of 5-methyl-1H-imidazole-4-carboxylic acid. zsmu.edu.ua This highlights a key strategy: the C5 substituent is established early in the synthetic sequence.

In some cases, modifications of a C5 substituent are possible. For instance, if the C5 substituent is an aromatic ring, it can undergo electrophilic substitution reactions, provided the triazole-thione core is stable to the reaction conditions. However, the majority of literature focuses on building the C5-substituted triazole-thione from appropriately functionalized starting materials.

One study on metallo-β-lactamase inhibitors explored replacing a phenyl ring at the C5 position with other groups. uliege.be While this suggests the possibility of C5 modification, the provided information emphasizes the impact of the substituent on activity rather than detailing a general synthetic method for this transformation on the triazole-thione scaffold itself.

Therefore, the primary "strategy" for C-substitution is the judicious choice of starting materials for the triazole ring synthesis.

Mannich Base Formation

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. In the context of 4,5-dihydro-3H-1,2,4-triazole-3-thiones, the N-H protons of the triazole ring are sufficiently acidic to participate in this reaction. This three-component reaction involves the triazole-thione, an aldehyde (typically formaldehyde), and a primary or secondary amine.

The reaction leads to the formation of N-Mannich bases, where an aminomethyl group is attached to one of the nitrogen atoms of the triazole ring. For example, 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been reported to react with primary or secondary amines and formaldehyde (B43269) to yield the corresponding 2-aminomethyl derivatives. researchgate.net

A variety of amines can be used in the Mannich reaction, including piperidine, morpholine, thiomorpholine, and substituted piperazines. researchgate.net The reaction is often carried out in a solvent such as ethanol. For instance, the reaction of 5-adamantyl-1,2,4-triazole-3-thione derivatives with various secondary amines and formaldehyde in ethanol produces the corresponding N-Mannich bases in good yields. researchgate.net Similarly, Mannich bases have been synthesized from 1,2,4-triazole-3-thiones through a reaction with N-methylpiperazine or N-phenylpiperazine in dimethylformamide in the presence of formaldehyde. zsmu.edu.uazsmu.edu.ua

| Triazole-thione Precursor | Amine | Aldehyde | Solvent | Product Type | Ref |

| 5-Adamantyl-1,2,4-triazole-3-thione | Piperidine, Morpholine, Thiomorpholine, Substituted piperazines | Formaldehyde | Ethanol | N-Mannich bases | researchgate.net |

| 1,2,4-triazole-3-thione | N-methylpiperazine, N-phenylpiperazine | Formaldehyde | Dimethylformamide | N-Mannich bases | zsmu.edu.uazsmu.edu.ua |

| 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | Diphenylamine, Piperazine | Formaldehyde | Ethanol | Thione-based Mannich bases | tucl.edu.np |

Schiff Base Synthesis

The synthesis of Schiff bases is a prominent derivatization strategy for 4,5-dihydro-3H-1,2,4-triazole-3-thiones that possess a primary amino group, typically at the N4 position. These Schiff bases, also known as imines, are formed through the condensation reaction between the 4-amino-1,2,4-triazole-3-thione and an aldehyde or a ketone.

This reaction is generally carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid, such as glacial acetic acid. A wide variety of aldehydes, particularly aromatic aldehydes with different substituents, have been used to generate diverse libraries of Schiff bases. mdpi.comnih.gov

For example, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reacted with a range of substituted benzaldehydes to afford the corresponding Schiff bases in high yields. mdpi.comnih.gov Similarly, 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones have been condensed with various aromatic aldehydes. nih.gov The formation of the azomethine group (-N=CH-) is a key structural feature of these derivatives.

The reaction conditions are typically straightforward, and the products often precipitate from the reaction mixture upon cooling, simplifying their isolation. nih.gov

| 4-Amino-triazole-thione Derivative | Aldehyde/Ketone | Solvent/Catalyst | Product Type | Ref |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | Glacial acetic acid | Schiff bases | mdpi.comnih.gov |

| 4-Amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones | Aromatic aldehydes | Not specified | Schiff bases | nih.gov |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | Not specified | Schiff bases | dergipark.org.tr |

| 4-Amino-1,2,4-triazole | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Glacial acetic acid | Schiff base derivative | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione Compounds

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the key functional groups within 4,5-dihydro-3H-1,2,4-triazole-3-thione compounds. The spectra of these molecules are characterized by several distinct absorption bands that confirm their structural integrity.

Key diagnostic peaks for substituted 1,2,4-triazole-3-thione derivatives consistently include:

N-H Stretching: A prominent absorption band is typically observed in the region of 3170–3260 cm⁻¹, corresponding to the N-H stretching vibration of the triazole ring. scirp.org For some derivatives, this peak may appear around 3200-3215 cm⁻¹. scirp.org

C=S Stretching: The presence of the thione group is confirmed by a strong absorption band in the range of 1270–1290 cm⁻¹. scirp.org This peak is a clear indicator of the thione tautomer.

C=N Stretching: The endocyclic C=N bond of the triazole ring gives rise to a stretching vibration that is typically found in the 1582–1600 cm⁻¹ region. scirp.org

The absence of a carbonyl (C=O) absorption band (typically 1675–1684 cm⁻¹) and an S-H stretching band (around 2500-2600 cm⁻¹) further corroborates the successful cyclization into the 4,5-dihydro-3H-1,2,4-triazole-3-thione structure, rather than remaining as an open-chain thiosemicarbazide (B42300) or existing in the thiol tautomeric form. scirp.orgdergipark.org.tr

Table 1: Characteristic FT-IR Absorption Bands (cm⁻¹) for Various 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | Reference |

|---|---|---|---|---|

| 4-Hexyl-5-phenyl- | 3260 | 1585 | 1270 | scirp.org |

| 4-Cyclohexyl-5-phenyl- | 3215 | 1585 | 1282 | scirp.org |

| 4-Cyclohexyl-5-(4-pyridyl)- | 3211 | 1582 | 1285 | scirp.org |

| 4-Cyclohexyl-5-benzyl- | 3200 | 1600 | 1285 | scirp.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the structure of 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives.

¹H NMR Spectroscopy: The proton NMR spectra of these compounds show characteristic signals that can be assigned to specific protons in the molecule.

N-H Proton: A key signal is the labile proton of the N-H group in the triazole ring. This proton typically appears as a singlet in a downfield region, often between δ 9.0 and 14.0 ppm, depending on the solvent and substituents. scirp.orgdergipark.org.truliege.be For instance, the NH/SH proton signal for 4-Hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione was observed at δ 12.42 ppm in DMSO-d₆. scirp.org

Substituent Protons: Protons on the alkyl or aryl groups at the N4 and C5 positions give signals in their expected regions, providing confirmation of the specific substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for identifying the thione carbon.

C=S Carbon: The carbon of the thione group (C=S) is highly deshielded and represents the most characteristic signal in the ¹³C NMR spectrum. It typically resonates in the range of δ 166–188 ppm. dergipark.org.trnih.gov For example, in a Schiff base derivative of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=S carbon appeared at δ 187.23 ppm. dergipark.org.tr In another derivative, the thione carbon was observed at 166.60 ppm. nih.gov

C5 Carbon: The other carbon atom in the triazole ring (C5, often denoted as C=N) typically appears further upfield, for instance around δ 151.2 ppm. uliege.be

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4,5-Dihydro-3H-1,2,4-triazole-3-thione Derivatives in DMSO-d₆

| Compound | ¹H NMR (N-H signal) | ¹³C NMR (C=S signal) | Reference |

|---|---|---|---|

| 4-Hexyl-5-phenyl- | 12.42 | N/A | scirp.org |

| 4-Cyclohexyl-5-phenyl- | 9.0 | N/A | scirp.org |

| (2S)-5-(3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)-pentanoic Acid Derivative | 14.02 | 167.2 | uliege.be |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the title compounds and to study their fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these molecules, often revealing the protonated molecular ion [M+H]⁺. uliege.beresearchgate.netnuph.edu.ua

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, the [M+H]⁺ ion for a derivative with the formula C₂₂H₂₇N₈O₂S was calculated as 467.1978 and found to be 467.1980, confirming its composition. uliege.be Studies have been conducted to determine the specific fragmentation pathways of various 1,2,4-triazole-3-thiones under different fragmentor voltages in ESI-MS, providing insight into the stability of the ring and the nature of its substituents. researchgate.netnuph.edu.ua

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural evidence for 4,5-dihydro-3H-1,2,4-triazole-3-thione compounds. These studies unequivocally confirm that these molecules exist in the thione tautomeric form in the solid state. researchgate.net

Key structural features revealed by X-ray crystallography include:

Tautomeric Form: The structure is confirmed to be the thione, not the thiol, tautomer. researchgate.net

Ring Geometry: The five-membered 1,2,4-triazole (B32235) ring is generally found to be nearly planar. researchgate.netnih.gov In one spiro derivative, the maximum deviation from the plane was only 0.020 Å. nih.gov

Dihedral Angles: The orientation of substituents relative to the triazole ring is defined by dihedral angles. For example, in 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, the phenyl ring is oriented almost orthogonally to the triazole ring, with a dihedral angle of 82.70°. researchgate.net

Intermolecular Interactions: The crystal packing is often stabilized by intermolecular hydrogen bonds, typically of the N-H···N type, linking adjacent molecules. researchgate.net

Table 3: Crystallographic Data for Selected 4,5-Dihydro-3H-1,2,4-triazole-3-thione Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-Methyl-1,2,4-triazole-thione | Monoclinic | P2₁/n | a=7.946 Å, b=6.295 Å, c=20.901 Å, β=100.47° | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The UV spectra of 4,5-disubstituted-2,4-dihydro-1,2,4-triazoline-3-thiones are often recorded in various solvents to understand their behavior. In neutral aqueous media, these compounds typically exhibit absorption maxima in the range of 276–292 nm. researchgate.net

This technique is particularly useful for studying the acid-base properties of these compounds. By recording spectra in solutions of varying pH, the dissociation constants (pKa) can be determined. researchgate.net Studies have shown that these compounds can undergo dissociation, and the changes in the UV absorption spectra upon deprotonation are used to calculate the pKa values, which is crucial for understanding their behavior in biological systems. researchgate.net For example, the UV/Visible spectrum for 2,4-Dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione has been well-documented. nist.gov

Theoretical and Computational Investigations of 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione

Quantum Chemical Calculations

Quantum chemical calculations have proven to be a powerful tool for investigating the intricacies of molecular systems. For 4,5-Dihydro-3H-1,2,4-triazole-3-thione, these methods have been employed to determine its stable conformations, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary method for the theoretical investigation of 1,2,4-triazole-3-thione and its derivatives. researchgate.netzsmu.edu.ua Specifically, the B3LYP functional combined with the 6-31G(d,p) basis set has been shown to be a reliable and well-suited level of theory for studying the tautomerism and electronic properties of these types of compounds. researchgate.netnih.gov DFT calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals and charge distributions. researchgate.net

Molecular Geometry Optimization and Electronic Structure Determination

The geometry of the parent 1,2,4-triazole-3-thione has been optimized using DFT methods to find the most stable arrangement of its atoms in space. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. While specific experimental data for the parent molecule is lacking, computational methods offer valuable insights into its structure. researchgate.net The electronic structure, which governs the chemical behavior of the molecule, is also determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters for 1,2,4-triazole-3-thione (Thione Tautomer) using DFT/B3LYP/6-31G(d,p) (Note: Data is for the aromatic analog 1,2,4-triazole-3-thione as a representative model)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-S6 | 1.675 | N2-C3-S6 | 127.9 |

| N2-C3 | 1.383 | N4-C3-S6 | 124.7 |

| C3-N4 | 1.378 | N2-C3-N4 | 107.4 |

| N4-C5 | 1.373 | C3-N4-C5 | 111.2 |

| C5-N1 | 1.373 | N4-C5-N1 | 108.8 |

| N1-N2 | 1.391 | C5-N1-N2 | 106.3 |

Data derived from computational studies on 1,2,4-triazole-3-thione.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for 1,2,4-triazole-3-thione Tautomers using DFT/B3LYP/6-31G(d,p) (Note: Data is for the aromatic analog 1,2,4-triazole-3-thione as a representative model)

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thione | -6.83 | -1.39 | 5.44 |

| Thiol | -6.56 | -1.17 | 5.39 |

Data derived from computational studies on 1,2,4-triazole-3-thione.

Conformational Analysis and Energy Profiling

The conformational landscape of 4,5-Dihydro-3H-1,2,4-triazole-3-thione and its derivatives is important for understanding their biological activity and chemical reactivity. Theoretical calculations can be used to explore different possible conformations and to determine their relative energies. For substituted derivatives, such as those with flexible side chains, multiple low-energy conformations may exist. The study of the potential energy surface can identify the most stable conformers and the energy barriers for interconversion between them.

Tautomeric Equilibrium Studies: Thiol-Thione Tautomerism

A key feature of 4,5-Dihydro-3H-1,2,4-triazole-3-thione is its ability to exist in two tautomeric forms: the thione form and the thiol form. researchgate.net This tautomerism involves the migration of a proton between the nitrogen and sulfur atoms. Computational studies have consistently shown that in the gas phase, the thione form is the more stable tautomer for the parent 1,2,4-triazole-3-thione and its derivatives. researchgate.netnih.gov The relative stability of these tautomers is a critical factor in their chemical behavior and potential biological activity. mdpi.com

The energy difference between the tautomers can be calculated using DFT methods. For the parent 1,2,4-triazole-3-thione, the thione form is predicted to be more stable than the thiol form by approximately 7-10 kcal/mol. researchgate.net This significant energy difference indicates that the thione form is the predominant species in the gas phase. researchgate.net

Table 3: Relative Energies of 1,2,4-triazole-3-thione Tautomers (Note: Data is for the aromatic analog 1,2,4-triazole-3-thione as a representative model)

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.00 |

| Thiol | 7.67 |

Data calculated at the B3LYP/6-31G(d,p) level of theory.

Theoretical and Experimental Evidence for Tautomeric Forms

The 4,5-Dihydro-3H-1,2,4-triazole-3-thione core can exist in different tautomeric forms, primarily the thione and thiol forms, arising from the migration of a proton. nih.gov This phenomenon, known as thione-thiol tautomerism, is crucial as the biological activity and chemical reactivity of the molecule can be dependent on the predominant tautomeric form. researchgate.netmdpi.com

Computational studies, employing electronic structure methods such as Hartree-Fock (HF), Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, and Møller-Plesset perturbation theory (MP2), have been instrumental in investigating the energetics of these tautomers. nih.govresearchgate.net Gas-phase calculations consistently indicate that the thione form is the most stable tautomer for the parent 1,2,4-triazole-3-thione and its derivatives. nih.govresearchgate.net The higher stability of the thione form is a common feature for this class of compounds in the solid state and neutral solutions as well. oup.comjocpr.com

Experimentally, spectroscopic techniques are pivotal in distinguishing between the tautomers. oup.comresearchgate.net In Infrared (IR) spectroscopy, the thione form exhibits characteristic N-H and C=N stretching bands, typically in the regions of 3100–3460 cm⁻¹ and 1560–1650 cm⁻¹, respectively, along with a prominent N-C=S stretching band between 1250–1340 cm⁻¹. oup.com Conversely, the thiol tautomer is identified by a weak but sharp S-H stretching band around 2550–2650 cm⁻¹ and an N=C-S stretching band at lower frequencies of 1180–1230 cm⁻¹. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy also provides clear evidence. For the thione tautomer, the 1H NMR spectrum shows a characteristic signal for the N-H proton in the range of 13–14 ppm. oup.comresearchgate.net In the 13C NMR spectrum, the C=S carbon resonates at approximately 169.00–169.10 ppm. oup.comresearchgate.net For the thiol form, the S-H proton signal appears much further upfield, typically between 1.1–1.4 ppm. oup.comresearchgate.net

| Tautomer | Spectroscopic Method | Characteristic Signal/Band | Reference |

| Thione | IR Spectroscopy | N-H stretch: 3100–3460 cm⁻¹; C=N stretch: 1560–1650 cm⁻¹; N-C=S stretch: 1250–1340 cm⁻¹ | oup.com |

| Thiol | IR Spectroscopy | S-H stretch: 2550–2650 cm⁻¹; N=C-S stretch: 1180–1230 cm⁻¹ | oup.com |

| Thione | 1H NMR | N-H proton: 13–14 ppm | oup.comresearchgate.net |

| Thione | 13C NMR | C=S carbon: 169.00–169.10 ppm | oup.comresearchgate.net |

| Thiol | 1H NMR | S-H proton: 1.1–1.4 ppm | oup.comresearchgate.net |

Kinetic Studies of Tautomeric Reactions

The interconversion between tautomeric forms is a dynamic process, and understanding its kinetics is essential for predicting the behavior of these compounds in various environments. Theoretical methods, particularly DFT and the complete basis set (CBS-QB3) quantum chemical approach, coupled with Transition State Theory (TST), have been employed to study the kinetics of these isomerization reactions in the gas phase for derivatives like 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. jcchems.com

These studies involve calculating the energy profile of the tautomerization reaction, including the activation energies (Ea) for the proton transfer. researchgate.net The results often indicate that while the thione form is thermodynamically more stable, the energy barrier for the thione-thiol proton transfer is significant. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the kinetics by examining electronic delocalization effects, such as the interaction between lone pair orbitals and antibonding orbitals (e.g., LP(S) → σ*(N-C)), which can influence the stability of the ground and transition states. jcchems.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules and the non-covalent interactions between them dictate the crystal structure and influence the material's physical properties.

Hydrogen Bonding Networks

X-ray crystallography studies on derivatives of 1,2,4-triazole-3-thione reveal the prevalence of hydrogen bonding in their crystal lattices. nih.gov A common motif involves the formation of centrosymmetric dimers through N-H···S hydrogen bonds between the amine group of the triazole ring and the thione group of an adjacent molecule, often creating an R²₂(8) graph-set motif. nih.gov These hydrogen-bonded dimers can then be further interconnected through other interactions, leading to the formation of extended supramolecular architectures, such as sheets or chains. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

To gain a more detailed and quantitative understanding of the intermolecular interactions within the crystal structure, Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful computational tools. mdpi.comnih.govresearchgate.netlupinepublishers.com The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which allows for the visualization and quantification of intermolecular contacts. mdpi.com

The 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). crystalexplorer.net This plot provides a unique "fingerprint" of the intermolecular interactions for a given molecule in a crystal. crystalexplorer.net Different types of interactions, such as H···H, N···H, S···H, and C···C (indicative of π-π stacking), appear as distinct regions on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. lupinepublishers.comresearchgate.netresearchgate.net For example, in related triazole structures, H···H, O···H/H···O, and N···H/H···N interactions are often found to be the most significant contributors to the crystal packing. researchgate.net

Prediction of Thermodynamic Properties

Computational chemistry provides a robust framework for predicting the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity. Density Functional Theory (DFT) is a widely used method for calculating properties such as the heat of formation (HOF). nih.govresearchgate.net

For energetic materials based on triazole scaffolds, isodesmic reactions are often designed to accurately calculate the gas-phase heats of formation. nih.gov The solid-state heat of formation can then be estimated using approaches like the Politzer method, which incorporates the heat of sublimation. nih.gov These calculations are vital for assessing the energy content and stability of novel compounds. acs.org Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap provides insights into the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net

Assessment of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, such as optical switching and data storage. nitk.ac.inresearchgate.net Triazole derivatives have emerged as promising candidates for NLO materials due to their specific electronic structures. researchgate.netnih.govbohrium.com

Reactivity and Mechanistic Studies of 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione

Reaction Pathways with Electrophilic Reagents (e.g., Epoxides)

4,5-Dihydro-3H-1,2,4-triazole-3-thione and its derivatives readily react with a variety of electrophilic reagents. The regioselectivity of these reactions is a subject of considerable interest, as alkylation can potentially occur at the sulfur atom or one of the nitrogen atoms of the triazole ring.

The thione-thiol tautomerism of the 4,5-dihydro-3H-1,2,4-triazole-3-thione ring plays a crucial role in its reactivity. In the thiol tautomer, the exocyclic sulfur atom is protonated, rendering the ring nitrogens more nucleophilic. Conversely, in the thione tautomer, the exocyclic sulfur atom is unprotonated and highly nucleophilic. Studies have shown that in many cases, S-alkylation is the favored pathway, particularly under neutral or basic conditions. This preference is attributed to the higher nucleophilicity of the sulfur atom in the thiolate anion, which is readily formed in the presence of a base.

A notable example of the reaction with electrophiles is the interaction with epoxides (oxiranes). This reaction, often categorized under the umbrella of "thiol-epoxy click chemistry," proceeds via a nucleophilic attack of the sulfur atom on one of the carbon atoms of the epoxide ring, leading to its opening. The reaction is typically regiospecific, following Krasukhin's rule, where the nucleophile attacks the less substituted carbon of the epoxide ring.

The general mechanism for the reaction of a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione with an epoxide can be outlined as follows:

Deprotonation: In the presence of a base, the triazole-thione is deprotonated to form the more nucleophilic thiolate anion.

Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the epoxide ring.

Ring Opening: This attack results in the opening of the epoxide ring and the formation of a β-hydroxyethylthioether derivative.

The reaction conditions, such as the solvent and the nature of the base, can influence the reaction rate and yield. For instance, the use of a basic catalyst can significantly accelerate the reaction.

| Triazole Reactant | Epoxide Reactant | Product | Reaction Conditions |

|---|---|---|---|

| 4-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Propylene oxide | 3-(2-hydroxypropylthio)-4-phenyl-5-methyl-4H-1,2,4-triazole | Base catalyst, reflux |

| 4-amino-5-mercapto-1,2,4-triazole | Styrene oxide | 3-(2-hydroxy-2-phenylethylthio)-4-amino-4H-1,2,4-triazole | Ethanol (B145695), reflux |

Cyclization and Rearrangement Reactions

The 4,5-dihydro-3H-1,2,4-triazole-3-thione scaffold is not only a product of cyclization reactions but can also participate in further cyclization and rearrangement processes.

The most common method for the synthesis of the 4,5-dihydro-3H-1,2,4-triazole-3-thione ring is the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. uliege.be This reaction proceeds through the nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to form the stable triazole ring. The choice of the base and reaction conditions can affect the yield and purity of the final product.

Once formed, the triazole-thione ring can undergo further reactions. For instance, derivatives bearing appropriate functional groups can undergo intramolecular cyclization to form fused heterocyclic systems. An example is the reaction of S-substituted triazoles with dihaloalkanes, which can lead to the formation of bicyclic products through alkylation at a ring nitrogen followed by intramolecular cyclization.

Rearrangement reactions of the 1,2,4-triazole (B32235) ring are also known, with the Dimroth rearrangement being a notable example. While more commonly observed in other triazole systems, analogous rearrangements in 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives are plausible under certain conditions, such as heat or in the presence of acid or base. These rearrangements typically involve the cleavage of the triazole ring and its re-formation to yield an isomeric product.

| Starting Material | Reaction Type | Product | Conditions |

|---|---|---|---|

| 1-Aroyl-4-arylthiosemicarbazide | Intramolecular Cyclization | 4,5-Diaryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aqueous NaOH, reflux |

| 3-(2-chloroethylthio)-4-phenyl-5-methyl-4H-1,2,4-triazole | Intramolecular Cyclization | Fused thiazolo[3,2-b] bohrium.comresearchgate.netuzhnu.edu.uatriazole derivative | Base |

Influence of Substituents on Reactivity Profiles

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, attached to an aryl substituent at the N-4 or C-5 position, decrease the electron density on the triazole ring. This reduction in electron density lowers the nucleophilicity of both the sulfur and nitrogen atoms, making the compound less reactive towards electrophiles. However, EWGs can increase the acidity of the N-H proton, facilitating the formation of the thiolate anion in the presence of a base.

Electron-donating groups (EDGs) , such as methoxy (B1213986) or amino groups, have the opposite effect. They increase the electron density on the triazole ring, enhancing the nucleophilicity of the sulfur and nitrogen atoms and thus increasing their reactivity towards electrophiles.

Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the electronic properties of the substituents and the biological activity of 1,2,4-triazole derivatives, with electron-withdrawing groups sometimes being favorable for certain activities.

Steric Effects:

The size and bulkiness of the substituents can also play a crucial role in the reactivity of the triazole-thione ring.

Bulky substituents at positions adjacent to the reactive centers can sterically hinder the approach of electrophiles, thereby slowing down the reaction rate. For instance, a large substituent at the C-5 position can impede the S-alkylation of the neighboring thione group. The yields of certain reactions have been observed to be lower with bulkier substituents. mdpi.com

Steric hindrance can also influence the regioselectivity of reactions. In cases where both S- and N-alkylation are possible, a bulky substituent at N-4 might favor S-alkylation by making the nitrogen atoms less accessible.

| Substituent | Position | Effect | Impact on Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | C-5 Aryl | Strongly electron-withdrawing | Decreases nucleophilicity of S and N atoms; increases N-H acidity. |

| -OCH₃ (Methoxy) | C-5 Aryl | Electron-donating | Increases nucleophilicity of S and N atoms. |

| -C(CH₃)₃ (tert-Butyl) | N-4 | Bulky/Steric hindrance | Hinders approach of electrophiles to N-4 and potentially S atom. |

| -H (Hydrogen) | - | Baseline | Reference for comparing substituent effects. |

Coordination Chemistry of 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione Ligands

Ligand Design Principles and Donor Atom Characteristics (SNO Donor Systems)

The design of ligands based on the 4,5-Dihydro-3H-1,2,4-triazole-3-thione scaffold allows for the creation of versatile coordinating agents. The core structure contains both soft (sulfur) and hard (nitrogen) donor atoms, making it an effective ligand for a wide range of metal ions.

By introducing substituents at the N4 or C5 positions, the electronic and steric properties of the ligand can be fine-tuned. For instance, the incorporation of additional donor groups can lead to polydentate ligands. A notable example is the design of SNO tridentate donor ligands. These are synthesized by reacting a derivative, such as 4-amino-1,2,4-triazole-3-thione, with an aldehyde or ketone containing a hydroxyl group. For example, the reaction with 2-hydroxy-4-methoxybenzaldehyde (B30951) yields a Schiff base ligand capable of coordinating to a metal center through the sulfur atom of the triazole ring, a nitrogen atom of the azomethine group, and the oxygen atom of the hydroxyl group. This creates a stable five- or six-membered chelate ring upon complexation. Spectral data from such complexes confirm the tridentate nature of these SNO donor systems.

The versatility of the triazole ring, combined with the potential for introducing various functional groups, makes 4,5-Dihydro-3H-1,2,4-triazole-3-thione a valuable platform for designing ligands with specific coordination properties and for the synthesis of metal complexes with tailored applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,5-Dihydro-3H-1,2,4-triazole-3-thione ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often an alcohol. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A range of transition metal complexes involving derivatives of 4,5-Dihydro-3H-1,2,4-triazole-3-thione have been successfully synthesized and characterized. These include complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govnih.gov The synthesis generally involves mixing an ethanolic solution of the appropriate metal salt with an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio and refluxing the mixture. mdpi.com The resulting solid complexes can then be isolated by filtration.

The characterization of these complexes relies on several techniques:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

FTIR Spectroscopy: To identify the coordination sites of the ligand. A key indicator of coordination through the sulfur atom is the disappearance of the ν(S-H) band (in the thiol tautomer) in the spectra of the complexes. nih.gov Shifts in the ν(C=N) and the appearance of new bands corresponding to ν(M-N) and ν(M-S) further confirm the coordination mode.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes. The electronic spectra of the ligands typically show bands corresponding to π-π* and n-π* transitions. nih.gov Upon complexation, new bands may appear in the visible region due to d-d electronic transitions of the metal ion, providing information about the geometry of the complex.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide additional evidence for complexation. Changes in the chemical shifts of the protons and carbons near the coordination sites are indicative of the ligand binding to the metal ion. nih.gov

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic properties of the complexes, which can provide insights into the geometry and the oxidation state of the metal ion. nih.gov For instance, diamagnetic behavior would be expected for d¹⁰ metal ions like Zn(II) and Cd(II), while paramagnetic behavior would be observed for complexes with unpaired electrons, such as some Cu(II) and Ni(II) complexes. nih.gov

Below is a table summarizing the characterization data for some transition metal complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand, a derivative of the parent compound.

| Complex | Color | M.p. (°C) | Magnetic Moment (B.M.) | Proposed Geometry |

| [Ni(L)₂] | Green | 260 | 1.09 | Tetrahedral |

| [Cu(L)₂] | Dark Green | 265 | 0.7 | Square Planar |

| [Zn(L)₂] | White | 280 | Diamagnetic | Tetrahedral |

| [Cd(L)₂] | White | 295 | Diamagnetic | Tetrahedral |

| [Sn(L)₂] | Yellow | 272 | Diamagnetic | Tetrahedral |

Data derived from studies on a substituted derivative of 4,5-Dihydro-3H-1,2,4-triazole-3-thione. nih.govresearchgate.net

Derivatives of 4,5-Dihydro-3H-1,2,4-triazole-3-thione can coordinate to metal ions in several ways, with the most common being as a bidentate ligand. In this mode, it typically coordinates through the exocyclic sulfur atom and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. nih.gov Evidence for this coordination mode is primarily obtained from FTIR spectroscopy, where the disappearance of the S-H stretching band and shifts in the C=N stretching frequency are observed upon complexation. nih.gov

The geometry of the resulting metal complexes is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For the complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, spectroscopic data suggests a tetrahedral geometry for Ni(II), Zn(II), Cd(II), and Sn(II) complexes. nih.govnih.gov In contrast, the Cu(II) complex is proposed to have a square planar geometry. nih.govnih.gov

The crystal structure of a silver(I) nitrate (B79036) complex with 1H-1,2,4-triazole-5(4H)-thione (a tautomer of the target compound) reveals a distorted tetrahedral geometry. In this mononuclear complex, the silver(I) ion is coordinated to two phosphorus atoms from two triphenylphosphine (B44618) ligands, one sulfur atom from the triazole-thione ligand, and one oxygen atom from a nitrate ion. nih.gov This confirms the ability of the thione tautomer to coordinate through the exocyclic sulfur atom.

Formation of Polynuclear Complexes

The 1,2,4-triazole (B32235) moiety is well-known for its ability to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging capability arises from the presence of multiple nitrogen atoms that can coordinate to different metal ions simultaneously. Specifically, the N1 and N2 atoms of the triazole ring are often involved in forming these bridges.

While research directly on 4,5-Dihydro-3H-1,2,4-triazole-3-thione forming polynuclear complexes is limited, studies on related 1,2,4-triazole derivatives provide strong evidence for this behavior. For instance, 4-substituted-1,2,4-triazoles have been shown to form linear trinuclear complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II). mdpi.com In these structures, the metal ions are linked by triple N1-N2 bridges from the triazole ligands. mdpi.com The central metal ion is typically in an octahedral environment, coordinated to six nitrogen atoms from six different triazole ligands, while the terminal metal ions are coordinated to three nitrogen atoms from bridging triazoles and three other ligands, such as water molecules. mdpi.com

The formation of such polynuclear structures can lead to interesting magnetic properties due to the potential for magnetic exchange interactions between the metal centers mediated by the bridging triazole ligands. The nature and strength of these interactions are dependent on the metal ions involved and the geometry of the bridging pathway.

Ligand Field Theory Applications in Metal Triazole Thione Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and incorporates aspects of molecular orbital theory to explain the bonding and properties of these compounds. LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to the splitting of the metal d-orbitals into different energy levels.

The magnitude of this splitting, denoted as Δ (delta), depends on the nature of the metal ion, its oxidation state, the coordination number, and the identity of the ligands. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Ligands with donor atoms like sulfur and nitrogen, as found in 4,5-Dihydro-3H-1,2,4-triazole-3-thione, occupy an intermediate position in this series.

The electronic absorption spectra of transition metal complexes with triazole-thione ligands can be interpreted using LFT. The absorption bands in the visible region of the spectrum are often due to electronic transitions between the split d-orbitals (d-d transitions). The energy of these transitions is related to the ligand field splitting parameter, Δ. For example, in an octahedral complex, the energy of the lowest energy d-d transition corresponds to Δo.

Magnetic properties of these complexes can also be explained by LFT. For a given metal ion, the electronic configuration in the d-orbitals can be either high-spin or low-spin, depending on the relative magnitudes of the ligand field splitting energy (Δ) and the mean pairing energy (P).

If Δ < P (weak field ligands), the electrons will occupy the higher energy d-orbitals before pairing up in the lower energy orbitals, resulting in a high-spin complex.

If Δ > P (strong field ligands), the electrons will pair up in the lower energy d-orbitals before occupying the higher energy ones, leading to a low-spin complex.

By analyzing the electronic spectra and magnetic moments of metal complexes with 4,5-Dihydro-3H-1,2,4-triazole-3-thione derivatives, it is possible to estimate the ligand field strength and predict the spin state of the metal ion. For instance, the magnetic moment of a Ni(II) complex with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand was found to be 1.09 B.M., suggesting a tetrahedral geometry. nih.gov For a d⁸ ion like Ni(II) in a tetrahedral field, two unpaired electrons are expected, which would correspond to a higher magnetic moment. The observed lower value may be due to distortions from ideal geometry or other factors. The Cu(II) complex with the same ligand had a magnetic moment of 0.7 B.M., which is lower than the spin-only value for one unpaired electron (1.73 B.M.), possibly indicating some antiferromagnetic coupling in the solid state or a distorted square planar geometry. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione Derivatives

Molecular Docking Studies on Biological Targets

Molecular docking has been instrumental in elucidating the potential binding modes and affinities of 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives with various biological targets. These computational simulations provide insights into the intermolecular interactions that govern the ligand-target recognition process, thereby guiding the design of more potent and selective molecules.

DNA Gyrase: The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in the design of DNA gyrase inhibitors. Molecular docking studies have been conducted to investigate the binding patterns of new furochromone derivatives containing 1,2,4-triazole moieties against DNA gyrase (PDB ID: 1HNJ). These studies aim to understand the interactions responsible for the antimicrobial activity of these compounds. While not exclusively focused on the 4,5-dihydro variant, this research highlights the potential of the broader triazole class to interact with this bacterial enzyme.

Cyclin-Dependent Kinases (CDKs): The 1,2,4-triazole moiety is also recognized as a scaffold for developing CDK inhibitors, which are crucial targets in cancer therapy. For instance, 1-acyl-1H- mdpi.comresearchgate.netacs.orgtriazole-3,5-diamine analogues have been synthesized and shown to have potent and selective inhibitory activities against CDK1 and CDK2. nih.gov This indicates the potential for derivatives of the 4,5-dihydro-3H-1,2,4-triazole-3-thione core to be designed as anticancer agents by targeting these key cell cycle regulators.

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT): Molecular docking studies have been performed to understand the anticonvulsant activity of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives by examining their interaction with GABA-AT. In one study, compounds 7a and 9a were found to interact with the LYS329 residue of GABA-AT through hydrogen bonding. nih.gov Another study identified compound 2a as having a favorable binding energy of -6.5 kcal/mol and an estimated inhibition constant of 17.2 µM. researchgate.net These findings suggest that inhibiting GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA, is a potential mechanism for the anticonvulsant effects of these compounds.

| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) | Interacting Residue | Reference |

|---|---|---|---|---|

| 7a | -5.92 | 41.99 µM | LYS329 | nih.gov |

| 9a | -5.87 | 49.83 µM | LYS329 | nih.gov |

| 2a | -6.5 | 17.2 µM | LYS329 | researchgate.net |

GABAA Receptors: Docking studies have suggested that in addition to interacting with voltage-gated sodium channels, 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives may exert their anticonvulsant effects by allosterically modulating GABAA receptors. nih.gov The affinity of selected 1,2,4-triazole derivatives to GABAA receptors and benzodiazepine (B76468) (BDZ)-binding sites has been investigated, indicating that these compounds can influence GABAergic neurotransmission. researchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): While direct studies on 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives are limited, research on related triazole compounds provides valuable insights. For example, 1,2,3-triazole analogs have been synthesized and their binding affinity at nAChRs has been evaluated. nih.gov This suggests that the triazole scaffold can be utilized to design ligands targeting these receptors, which are implicated in various neurological and inflammatory processes.

Recent studies have highlighted the role of 4,5-disubstituted-1,2,4-triazole-3-thiones as modulators of voltage-gated sodium channels (VGSCs). The anticonvulsant activity of these compounds is believed to be closely linked to their ability to interact with and inhibit these channels. mdpi.com Docking simulations have been employed to understand the interactions between these triazole derivatives and the binding cavity of human VGSCs. bohrium.com These in-silico studies, combined with in-vivo and in-vitro experiments, have been crucial in elucidating the mechanism of action and guiding the development of new anticonvulsant candidates targeting VGSCs. researchgate.netnih.gov

Pharmacophore Model Development for Targeted Biological Interactions

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For 4,5-disubstituted-1,2,4-triazole derivatives with anticonvulsant activity, a pharmacophore model has been suggested. This model typically includes:

A hydrophobic aryl ring: This feature is crucial for binding to a hydrophobic pocket within the target protein.

A hydrogen-bonding domain: This allows for specific interactions, such as hydrogen bonds, with key amino acid residues.

An electron donor system: This feature can participate in electronic interactions with the receptor.

Another distal hydrophobic domain: This provides an additional point of hydrophobic interaction, potentially enhancing binding affinity. researchgate.net

This model, derived from the structures of known anticonvulsant drugs, provides a blueprint for the design of new 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved anticonvulsant properties.

Computational Approaches in Molecular Design and Optimization

Computational chemistry offers a suite of tools that are integral to the modern drug discovery process, enabling the rational design and optimization of lead compounds. For 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives, these approaches are used to:

Improve Inhibitory Potency and Spectrum of Activity: Through a multidisciplinary approach that includes molecular modeling, researchers have been able to rationally design and optimize 1,2,4-triazole-3-thione derivatives as inhibitors of enzymes like metallo-β-lactamases. mdpi.com

Predict ADME-Tox Properties: In silico methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of newly designed compounds. This early assessment helps in identifying candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development.

Elucidate Binding Modes: Computational techniques, particularly molecular docking and molecular dynamics simulations, are used to visualize and understand the binding modes of these derivatives within the active sites of their biological targets. This knowledge is crucial for structure-based drug design, allowing for the modification of the lead compound to enhance its interactions with the target. mdpi.comnih.gov

The integration of these computational approaches with synthetic chemistry and biological evaluation creates a synergistic cycle of design, synthesis, and testing, accelerating the development of novel therapeutic agents based on the 4,5-dihydro-3H-1,2,4-triazole-3-thione scaffold.

Future Directions and Emerging Research Avenues for 4,5 Dihydro 3h 1,2,4 Triazole 3 Thione

Exploration of Novel Molecular Targets and Mechanistic Pathways

While the interaction with GABA-AT is a well-documented mechanism for the anticonvulsant effects of some derivatives, future research is expanding to identify novel molecular targets and elucidate the intricate mechanistic pathways underlying the diverse biological activities of the 4,5-Dihydro-3H-1,2,4-triazole-3-thione scaffold.

Broadening the Scope of Biological Targets: Research has shown that derivatives of this scaffold can inhibit a range of enzymes beyond GABA-AT. One significant area of exploration is their role as inhibitors of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-type enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. researchgate.net The triazole-thione moiety plays a critical role in interacting with the zinc ions in the active site of these enzymes. researchgate.net Another identified target is the Tyrosinase-dependent pathway, with docking studies suggesting that these compounds could act as potential anticancer agents by targeting Tyrosinase-related protein-1 (TYRP1). Additionally, molecular docking studies have pointed to the potential of these derivatives to target the TDP-1 enzyme, which is implicated in cancer. researchgate.net

Elucidating Mechanisms of Action: The mechanistic pathways are often complex and multifaceted. For instance, the antioxidant activity of these compounds may involve scavenging free radicals or inhibiting oxidative stress pathways. mdpi.com In the context of anticancer activity, derivatives bearing a hydrazone moiety have been shown to inhibit cancer cell migration, suggesting an antimetastatic potential. rsc.org The development of highly specific derivatives will enable more precise probing of these pathways. By understanding how structural modifications influence interactions with different targets, researchers can design molecules with enhanced potency and selectivity, minimizing off-target effects.

| Molecular Target | Associated Biological Activity | Key Findings from Research |

|---|---|---|

| Gamma-aminobutyric acid aminotransferase (GABA-AT) | Anticonvulsant | Docking studies show interaction with LYS329 residue. nih.govresearchgate.netnih.gov |

| Metallo-β-lactamases (NDM-1, VIM-type) | Antibacterial (synergistic) | Triazole-thione moiety interacts with active site zinc ions. researchgate.net |

| Tyrosinase-related protein-1 (TYRP1) | Anticancer (potential) | Docking studies suggest potential as a therapeutic target. |

| TDP-1 Enzyme | Anticancer (potential) | Docking studies indicate good binding affinity. researchgate.net |

| Urease | Enzyme Inhibition | Some derivatives have shown potential as urease inhibitors. mdpi.com |

Development of Highly Specific Derivatization Strategies

The versatility of the 4,5-Dihydro-3H-1,2,4-triazole-3-thione core allows for extensive derivatization, which is a cornerstone of future research aimed at developing compounds with highly specific biological activities. Strategic modifications at the N2, N4, and C5 positions of the triazole ring can significantly influence the pharmacological profile of the resulting molecules.

Key Derivatization Reactions:

S-Alkylation: The thione group can be readily S-alkylated to introduce a variety of functional groups, leading to the formation of 3-thio-1,2,4-triazole derivatives. nih.govmdpi.com

Mannich Reactions: The synthesis of Mannich bases from the corresponding thiones is another common strategy to introduce diverse substituents. nih.gov

Schiff Base Formation: The reaction of 4-amino-substituted triazole-thiones with various aldehydes leads to the formation of Schiff bases, which have shown a broad spectrum of biological activities. researchgate.net

Cyclization Reactions: The triazole-thione ring can serve as a precursor for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b]-1,2,4-triazoles, by reacting with appropriate reagents.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of derivatization is the systematic study of structure-activity relationships. For example, in the development of anticonvulsant agents, it has been observed that the nature of the substituent at the N4 and C5 positions significantly impacts the activity in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net Similarly, for MBL inhibitors, the introduction of a trifluoromethyl moiety at the C5 position has been shown to improve inhibitory activity against NDM-1. researchgate.net

Future derivatization strategies will likely focus on creating hybrid molecules by incorporating other pharmacologically active moieties into the triazole-thione scaffold. rsc.orguni.lu This approach aims to develop multifunctional compounds that can interact with multiple targets or exhibit synergistic effects. The synthesis of molecules containing two 1,2,4-triazole (B32235) rings is also a promising avenue for developing novel therapeutic agents. mdpi.com

| Derivatization Strategy | Resulting Compound Type | Example Application/Activity |

|---|---|---|

| S-Alkylation | 3-Thio-1,2,4-triazole derivatives | Antimicrobial agents mdpi.com |

| Mannich Reaction | Mannich bases | Anti-inflammatory agents nih.gov |

| Schiff Base Formation | Azomethine derivatives | Anticancer and antimicrobial agents rsc.orgresearchgate.net |

| Cyclization | Fused heterocyclic systems (e.g., thiazolo[3,2-b]-1,2,4-triazoles) | Analgesic and anti-inflammatory agents |

| Hybridization with other pharmacophores | Hybrid molecules | Multifunctional therapeutic agents rsc.orguni.lu |

Advanced Materials Science Applications Based on Coordination Chemistry

The 4,5-Dihydro-3H-1,2,4-triazole-3-thione scaffold, with its nitrogen and sulfur donor atoms, is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. nih.gov This property opens up exciting avenues for the development of advanced functional materials with applications in materials science.

Corrosion Inhibitors: Derivatives of 1,2,4-triazole-3-thione have demonstrated significant potential as corrosion inhibitors for metals and alloys, such as low-carbon steel in acidic environments. nih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that inhibits the electrochemical processes of corrosion. nih.gov The presence of heteroatoms (N and S) facilitates strong adsorption onto the metal surface. nih.gov Theoretical studies using DFT can further elucidate the adsorption mechanism and help in designing more effective corrosion inhibitors.

Luminescent Materials and Sensors: The incorporation of 1,2,4-triazole-3-thione derivatives as ligands in metal-organic frameworks (MOFs) can lead to the creation of novel luminescent materials. mdpi.com The luminescence properties of these MOFs can be tuned by the choice of both the metal ion and the organic linker. Such luminescent MOFs (LMOFs) are promising candidates for applications in chemical sensing, where the presence of specific analytes can cause a detectable change in the luminescence intensity (quenching or enhancement). mdpi.com

Magnetic Materials: The ability of the 1,2,4-triazole ring to act as a bridging ligand between metal centers allows for the synthesis of polynuclear complexes with interesting magnetic properties. mdpi.com The N1, N2-bridging mode of the triazole can mediate magnetic exchange interactions between paramagnetic metal ions, leading to materials with antiferromagnetic or ferromagnetic coupling. mdpi.comresearchgate.net These molecule-based magnets are of fundamental interest and have potential applications in data storage and spintronics. mdpi.com

Catalysis: While still an emerging area for this specific compound, coordination complexes of triazole derivatives are being explored for their catalytic activity. The metal centers in these complexes can act as active sites for various chemical transformations. For instance, magnetic nanoparticles functionalized with triazole derivatives have been used as recyclable catalysts for the synthesis of other heterocyclic compounds, highlighting the potential for developing green and efficient catalytic systems. mdpi.com

Future research in this domain will focus on the rational design and synthesis of coordination polymers and MOFs with tailored structures and properties. By carefully selecting the metal ions and modifying the triazole-thione ligand, it will be possible to create materials with enhanced performance in areas such as selective sensing, targeted corrosion inhibition, and efficient catalysis.

Q & A

Q. What are the standard synthetic routes for 4,5-dihydro-3H-1,2,4-triazole-3-thione derivatives?

The synthesis typically involves cyclization reactions of thiosemicarbazide derivatives under alkaline conditions. For example, cyclization with 2% aqueous NaOH converts acyl thiosemicarbazides into 1,2,4-triazole-3-thiones . Variations include using substituted ketones or aldehydes as precursors, where the 3-chlorophenyl group in derivatives like 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione enhances biological activity . Reaction optimization often requires temperature control (60–80°C) and inert atmospheres to prevent oxidation.

Q. How is the structural characterization of 1,2,4-triazole-3-thione derivatives performed?

X-ray crystallography (via SHELX software) is the gold standard for resolving tautomeric forms and ring conformations. For example, the 4,5-dihydro-3H-1,2,4-triazole-3-thione system in 4-phenyl-1,2,4-triazaspiro[4.4]non-1-en-3-thione was confirmed to adopt a planar geometry with a half-chair cyclopentane ring . Complementary techniques include /-NMR for identifying substituent environments and FT-IR for thione (C=S) stretching vibrations (~1,250 cm) .

Q. What are the primary biological applications of 1,2,4-triazole-3-thione derivatives?

These compounds exhibit broad-spectrum antimicrobial, anticonvulsant, and anticancer activities. For instance, 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl) derivatives show cytotoxicity against thymocytes, while 5-(3-chlorophenyl) derivatives demonstrate anticonvulsant efficacy in rodent models . Their mechanism often involves metal chelation (e.g., inhibiting metallo-β-lactamases) or interaction with biological targets like GABA receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate hydrolysis during triazole-thione synthesis?

Hydrolysis of intermediates, such as ethoxycarbonylmethyl thiosemicarbazides, can occur under alkaline conditions. To suppress this, use milder bases (e.g., KCO) or non-aqueous solvents (e.g., DMF). For example, cyclization of 4k and 4l derivatives in ethanol with controlled pH yields stable 1,2,4-triazole-3-thiones without hydrolysis . Kinetic studies (e.g., monitoring by HPLC) help identify optimal reaction times and temperatures .

Q. What computational methods resolve tautomeric equilibria in 1,2,4-triazole-3-thiones?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level and CBS-QB3 composite methods calculate energy barriers for tautomerism. For 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, isomerization via planar four-membered transition states is thermodynamically favored (ΔG = 25–30 kcal/mol) . Transition state theory (TST) predicts rate constants under atmospheric conditions, validated by experimental kinetic data .

Q. How do structural modifications influence the bioactivity of triazole-thione derivatives?

Substituent effects are critical. For example:

- Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity at the thione sulfur .

- Aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) improve cytotoxicity via π-π stacking with cellular targets . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) or logP values correlate substituent hydrophobicity with activity .

Q. How can crystallographic data resolve contradictions in reported biological activities?